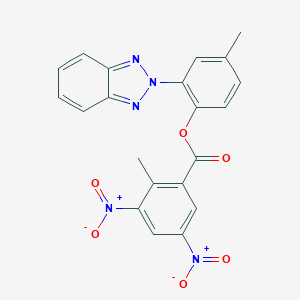
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a benzotriazole moiety, a methylphenyl group, and a dinitrobenzoate ester, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the methylphenyl group, and the esterification with 2-methyl-3,5-dinitrobenzoic acid. Common reagents used in these reactions may include nitrating agents, esterification catalysts, and various solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学的研究の応用
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications or as a drug candidate.
Industry: Utilized in the production of advanced materials, coatings, or polymers.
作用機序
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may include other benzotriazole derivatives, methylphenyl esters, and dinitrobenzoate esters.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity.
Conclusion
This compound is a complex compound with potential applications in various scientific fields. Further research and detailed studies are necessary to fully understand its properties, reactions, and applications.
特性
分子式 |
C21H15N5O6 |
|---|---|
分子量 |
433.4g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N5O6/c1-12-7-8-20(19(9-12)24-22-16-5-3-4-6-17(16)23-24)32-21(27)15-10-14(25(28)29)11-18(13(15)2)26(30)31/h3-11H,1-2H3 |
InChIキー |
RWNSISXTKXKNLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3 |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















